molecular formula C18H23N3O6 B12114187 2-[[1-[2-(Phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid

2-[[1-[2-(Phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid

Cat. No.: B12114187
M. Wt: 377.4 g/mol
InChI Key: PYRIIPBSDFLGNG-UHFFFAOYSA-N
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Description

The compound "2-[[1-[2-(Phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid" features a pyrrolidine ring core conjugated with a phenylmethoxycarbonyl (Cbz) carbamate group via an acetyl linker, terminating in a propanoic acid moiety. Its molecular weight is estimated to be ~400–450 g/mol, with key functional groups including a carbamate, amide, and carboxylic acid, which influence solubility, stability, and biological interactions .

Properties

IUPAC Name

2-[[1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O6/c1-12(17(24)25)20-16(23)14-8-5-9-21(14)15(22)10-19-18(26)27-11-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11H2,1H3,(H,19,26)(H,20,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRIIPBSDFLGNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[[1-[2-(Phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the phenylmethoxycarbonylamino group. The synthetic route typically starts with the preparation of the pyrrolidine-2-carbonyl intermediate, followed by the coupling with the phenylmethoxycarbonylamino group under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

    Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding acids and amines.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction type and conditions employed .

Scientific Research Applications

2-[[1-[2-(Phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[1-[2-(Phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the target compound’s properties, a comparative analysis with structurally or functionally related molecules is provided below:

Table 1: Structural and Functional Comparison

Compound Name (Source) Key Structural Features Functional Groups Molecular Weight (g/mol) Potential Applications
Target Compound Pyrrolidine, Cbz-protected amino group, acetyl linker, propanoic acid Carbamate, amide, carboxylic acid ~400–450 (estimated) Prodrugs, protease inhibition
(2S)-2-[[2-[[(2S)-Pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoic Acid Pyrrolidine, acetyl linker, propanoic acid (lacks Cbz group) Amide, carboxylic acid ~300–350 (estimated) Peptide synthesis intermediate
Cetapril (Proprietary Name) Pyrrolidine, acetylsulfanyl, phenylalanine Thioester, amide, carboxylic acid ~450 ACE inhibitor (antihypertensive)
Bradykinin Fragment 1-5 (CAS: 23815-89-6) Multi-residue peptide (Arg-Pro-Pro-Gly-Phe), pyrrolidine (proline), phenylalanine Amides, guanidino, carboxylic acid 572.65 Vasodilation, inflammatory signaling
Aztreonam (UNII: G2B4VE5GH8) Azetidinone (β-lactam), thiazole, sulfonic acid β-lactam, sulfonic acid 435.43 Antibiotic (Gram-negative infections)

Key Research Findings

Metabolic Stability : The Cbz carbamate in the target compound confers resistance to enzymatic degradation compared to amide-containing peptides like Bradykinin fragments (e.g., Bradykinin 1-5), which are prone to hydrolysis by proteases .

Lipophilicity vs.

Structural Mimicry : The pyrrolidine ring is a common motif in enzyme inhibitors (e.g., Cetapril’s ACE inhibition via proline mimicry). The target compound may similarly target proteases or receptors .

Synthetic Utility : The Cbz group is widely used in peptide synthesis to protect amines, suggesting the compound could serve as an intermediate in drug development .

Functional Group Impact Analysis

  • Carbamate (Cbz) : Enhances metabolic stability and may act as a prodrug linker, cleaved in vivo to release active amines .
  • Pyrrolidine Ring : Facilitates conformational restriction, improving target binding affinity compared to linear analogs .

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